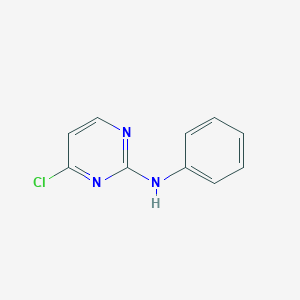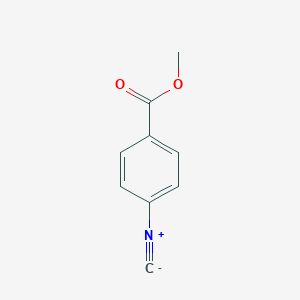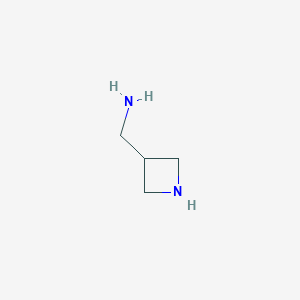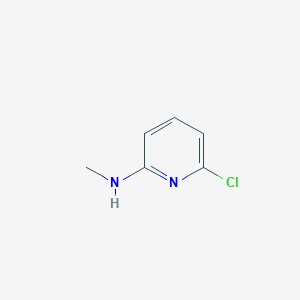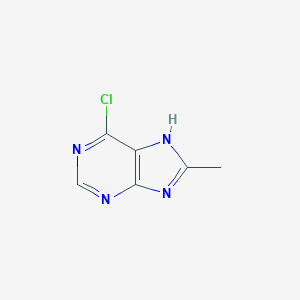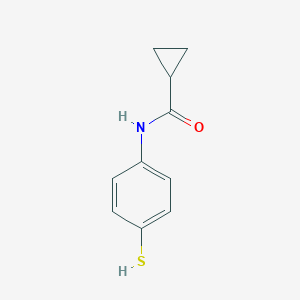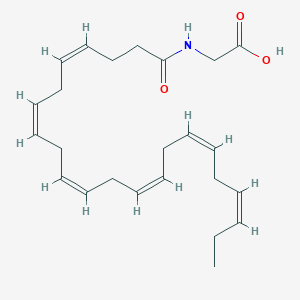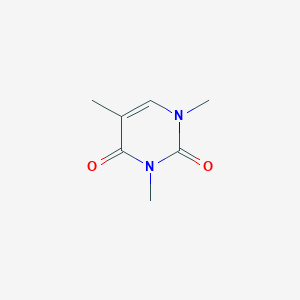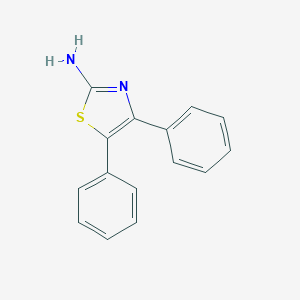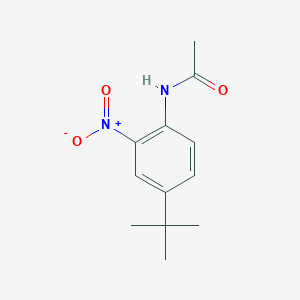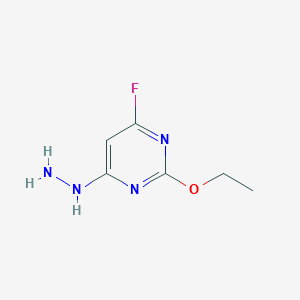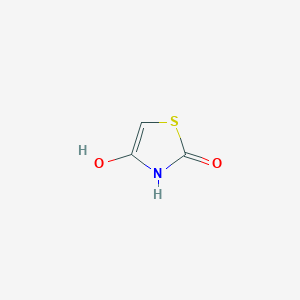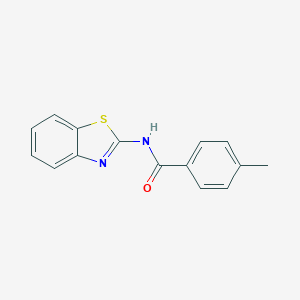
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in various fields of science. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to interact with the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.
生化和生理效应
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular components. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of proteins such as NF-κB, which are involved in the regulation of inflammation and immune response.
In bacteria, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of enzymes such as DNA gyrase, which are involved in DNA replication and repair.
实验室实验的优点和局限性
The advantages of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its relatively simple synthesis method, low cost, and wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be easily synthesized in large quantities and purified by column chromatography. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biological activities, making it a versatile compound for use in various experiments.
The limitations of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its potential toxicity and lack of specificity. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to interact with various cellular targets, making it difficult to determine its specific mechanism of action.
未来方向
For research on N-(1,3-benzothiazol-2-yl)-4-methylbenzamide include the investigation of its potential applications in other fields of science such as agriculture and environmental science. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antimicrobial activity, making it a potential candidate for use as a pesticide or herbicide. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antioxidant properties, which may have applications in the field of environmental science.
Further research is also needed to determine the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide and its potential applications in the treatment of various diseases. The development of more specific analogs of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide may also be explored to enhance its biological activities and reduce its potential toxicity.
合成方法
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature under stirring conditions. The resulting product is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-4-methylbenzamide. The chemical structure of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential applications in the field of microbiology. It has been found to exhibit antimicrobial activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of these bacteria by disrupting their cell membrane integrity.
属性
CAS 编号 |
91506-66-0 |
|---|---|
产品名称 |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
WAWUISYKAPVPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



